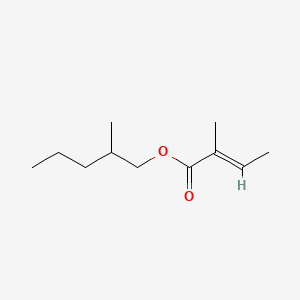

2-Methylpentyl 2-methylcrotonate

Description

Contextualization within Ester Chemistry Research

The study of esters is a cornerstone of organic chemistry, with applications ranging from the synthesis of polymers and pharmaceuticals to the creation of fragrances and flavors. 2-Methylpentyl 2-methylcrotonate fits squarely within this research domain, embodying key concepts of esterification and the impact of molecular architecture on physical characteristics.

Crotonate esters, the family to which this compound belongs, are recognized for their utility as synthetic intermediates. The α,β-unsaturated carbonyl moiety in crotonates makes them versatile building blocks in a variety of chemical reactions, including Michael additions and polymerization processes. This reactivity is a key area of academic and industrial research.

Furthermore, crotonic acid, the precursor to crotonate esters, can be derived from biomass sources, positioning these compounds within the growing field of sustainable and green chemistry. The exploration of bio-based feedstocks for the synthesis of industrially relevant chemicals is a significant trend in modern chemical research.

The structure of this compound presents several layers of isomeric complexity, a topic of fundamental importance in chemistry.

The "2-methylcrotonate" portion of the molecule arises from 2-methyl-2-butenoic acid, which has two geometric isomers: (E)-2-methyl-2-butenoic acid (tiglic acid) and (Z)-2-methyl-2-butenoic acid (angelic acid). The designation "(E)" in the IUPAC name of the target compound specifies that the ethyl and carboxyl groups are on opposite sides of the double bond. nist.gov

The "2-methylpentyl" alcohol component also introduces chirality. The carbon atom at the 2-position is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms: (R)-2-methylpentanol and (S)-2-methylpentanol. Consequently, this compound can exist as a pair of enantiomers.

This intricate stereochemistry is a critical aspect of its academic study, as different isomers can exhibit distinct biological activities and physical properties.

Current Research Landscape and Emerging Scientific Questions

Specific research solely focused on this compound is limited in publicly accessible literature. Its existence is noted in chemical databases, and it is listed with the CAS number 83783-85-1. nist.gov The compound is also mentioned in the context of fragrance ingredients, though some sources indicate it is not currently in use for such applications.

The emerging scientific questions surrounding this and similar esters relate to:

The precise impact of its isomeric forms on sensory perception (odor and flavor).

The development of efficient and stereoselective synthetic routes to access specific isomers.

The full characterization of its physicochemical properties and potential applications beyond the fragrance industry.

Its potential role as a monomer in the synthesis of novel polymers with tailored properties.

While detailed experimental data for this compound is not widely available, the principles of ester chemistry and the study of related crotonate esters provide a solid framework for understanding its likely characteristics and potential areas for future research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83783-85-1 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-methylpentyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6+ |

InChI Key |

SXXTZKDMFMLOCG-UXBLZVDNSA-N |

Isomeric SMILES |

CCCC(C)COC(=O)/C(=C/C)/C |

Canonical SMILES |

CCCC(C)COC(=O)C(=CC)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Esterification Pathways for 2-Methylpentyl 2-methylcrotonate Synthesis

The formation of the ester bond in this compound involves the reaction of 2-methylpentanol with 2-methylcrotonic acid or a derivative thereof. The key synthetic strategies are detailed below.

Direct Esterification Approaches and Optimization

Direct esterification, most notably the Fischer-Speier esterification, is a fundamental and widely used method for synthesizing esters. masterorganicchemistry.comscienceinfo.com This acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. scienceinfo.comlibretexts.org For the synthesis of this compound, this involves the direct reaction of 2-methylcrotonic acid with 2-methylpentanol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, several optimization strategies can be employed. masterorganicchemistry.commasterorganicchemistry.com A common approach is to use a large excess of one of the reactants, typically the less expensive one, which in many cases is the alcohol. masterorganicchemistry.com Another critical optimization technique is the removal of water, a byproduct of the reaction, as it forms. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. wvu.edu

Fischer esterification is generally effective for primary and secondary alcohols like 2-methylpentanol. jk-sci.com However, steric hindrance from the branched nature of both the alcohol (2-methylpentanol) and the carboxylic acid (2-methylcrotonic acid) can slow down the reaction rate. psiberg.com Therefore, optimizing temperature and catalyst concentration becomes crucial for achieving reasonable yields. The reaction is typically carried out by refluxing the reactants with a small amount of a strong acid catalyst. psiberg.com

Table 1: Representative Conditions for Direct Esterification of a Secondary Alcohol with a Carboxylic Acid

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Secondary Alcohol | Formation of the ester |

| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid | To protonate the carbonyl group and increase its electrophilicity youtube.com |

| Temperature | Reflux | To increase the reaction rate |

| Reaction Time | Several hours | To allow the equilibrium to be reached |

| Water Removal | Dean-Stark trap, Molecular sieves | To shift the equilibrium towards the product side wvu.edu |

Transesterification Strategies

Transesterification is another important pathway for the synthesis of esters, involving the reaction of an ester with an alcohol to produce a new ester and a new alcohol. masterorganicchemistry.com For the synthesis of this compound, this would typically involve reacting a simple alkyl ester of 2-methylcrotonic acid, such as methyl 2-methylcrotonate, with 2-methylpentanol.

This method is also an equilibrium reaction and can be catalyzed by either acids or bases. youtube.com The choice of catalyst depends on the specific substrates and desired reaction conditions. To drive the equilibrium towards the desired product, a large excess of the reactant alcohol (2-methylpentanol) is often used. masterorganicchemistry.com The lower-boiling alcohol byproduct (e.g., methanol) can also be removed by distillation to shift the equilibrium. masterorganicchemistry.com

Transesterification can be advantageous in cases where the direct esterification is problematic, for instance, if the carboxylic acid is sensitive to the strong acidic conditions of Fischer esterification. N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for the transesterification of secondary alcohols at room temperature. organic-chemistry.org

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rates, yields, and selectivity.

Acid catalysis is the most common approach for both direct esterification (Fischer-Speier) and transesterification. scienceinfo.comchemistrysteps.com Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are frequently used. masterorganicchemistry.compatsnap.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid (or ester), which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Lewis acids can also be employed as catalysts. For instance, tin and indium catalysts have been used in transesterification reactions. researchgate.net Solid acid catalysts, such as silica (B1680970) chloride and macroporous polymeric acid catalysts, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. organic-chemistry.org

Table 2: Comparison of Common Acid Catalysts for Esterification

| Catalyst | Type | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted | Inexpensive, highly effective patsnap.comunb.ca | Corrosive, difficult to remove from product, can cause side reactions |

| p-Toluenesulfonic Acid (TsOH) | Homogeneous Brønsted | Solid, easier to handle than H₂SO₄ | More expensive than H₂SO₄ |

| Solid Acid Catalysts (e.g., Resins) | Heterogeneous | Easily separable, recyclable organic-chemistry.org | May have lower activity than homogeneous catalysts |

Base-catalyzed transesterification is a common method, particularly for the production of biodiesel. srsintl.com Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOCH₃) are effective catalysts. srsintl.com The mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the ester. srsintl.com

A key challenge in base-catalyzed transesterification is the presence of water, which can lead to the saponification (hydrolysis) of the ester, reducing the yield of the desired product. srsintl.com Therefore, anhydrous conditions are crucial for the success of this method.

Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly selective alternative for ester production. nih.gov Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. nih.govnih.gov This is particularly advantageous when dealing with sensitive substrates or when a specific stereoisomer of the ester is desired.

For the synthesis of this compound, a lipase (B570770) such as that from Candida antarctica (often immobilized as Novozym 435) could be employed. teachnlearnchem.comnih.gov The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov The enzyme's activity can be influenced by factors such as temperature, solvent, and the water content of the system. nih.gov While enzymatic methods offer significant advantages in terms of sustainability and selectivity, they can be slower and more expensive than traditional chemical methods. nih.gov

Table 3: Key Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Influence on the Reaction |

| Enzyme Type | Different lipases exhibit varying substrate specificities and activities. nih.gov |

| Solvent | The choice of solvent affects enzyme activity and stability. nih.gov |

| Temperature | Affects reaction rate and enzyme stability. nih.gov |

| Water Activity | Crucial for maintaining enzyme activity; too much water favors hydrolysis. nih.gov |

| Substrate Ratio | Can influence the reaction equilibrium and rate. nih.gov |

Solvent Effects and Reaction Condition Optimization

The choice of solvent and other reaction parameters is paramount in directing the outcome of chemical reactions. While specific optimization studies on the synthesis of this compound are not extensively documented, general principles of esterification and related transformations offer valuable insights. For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling of similar phenylpropanoid esters, acetonitrile (B52724) was found to provide an excellent balance between reaction conversion and selectivity, even outperforming more traditional solvents like dichloromethane (B109758) and benzene. scielo.br This suggests that polar aprotic solvents could be beneficial in reactions involving this compound.

Furthermore, the optimization of reaction time is a critical factor. In some syntheses, reducing the reaction time from 20 hours to 4 hours did not negatively impact the outcome, highlighting the importance of time-course studies to enhance efficiency and minimize the formation of byproducts. scielo.br The use of machine learning algorithms is also emerging as a powerful tool to predict and optimize reaction conditions, including solvent choice and temperature, thereby accelerating the development of efficient synthetic protocols. beilstein-journals.orgbeilstein-journals.org

Chemical Transformations of the this compound Structure

The inherent reactivity of the α,β-unsaturated carbonyl system in this compound makes it a versatile substrate for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Reactions Involving the α,β-Unsaturated Carbonyl System (e.g., Michael Addition, Cycloadditions)

The electron-deficient β-carbon of the α,β-unsaturated ester is susceptible to attack by nucleophiles in a conjugate addition reaction known as the Michael addition. masterorganicchemistry.comlibretexts.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of substituents. For instance, the Michael addition of dimethyl malonate to methyl crotonate, an analogous α,β-unsaturated ester, has been explored using various base catalysts. researchgate.net Thia-Michael additions, employing sulfur-based nucleophiles, represent another important class of conjugate additions, leading to the formation of valuable carbon-sulfur bonds. srce.hr

The double bond in the 2-methylcrotonate moiety can also participate in cycloaddition reactions. While specific examples involving this compound are scarce, the general reactivity pattern of α,β-unsaturated esters suggests their potential as dienophiles in Diels-Alder reactions or as dipolarophiles in 1,3-dipolar cycloadditions.

Selective Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for selective functionalization. Beyond the α,β-unsaturated system, the ester group itself can be a target for derivatization. For example, post-polymerization modification of polymers bearing activated esters is a common strategy for introducing functional moieties, such as carbohydrates, to create glycopolymers. nih.gov This approach highlights the potential for modifying the ester group of this compound to introduce desired properties.

Furthermore, recent advances have demonstrated the direct C-H functionalization of the alkoxyl group of alkyl esters under radical conditions, offering a novel route for derivatization. rsc.org This methodology could potentially be applied to the 2-methylpentyl group of the target molecule, enabling the introduction of new functional groups at a position not typically considered reactive.

Polymerization Characteristics and Polymer Synthesis

Crotonate esters, including methyl crotonate, have been shown to undergo polymerization, although they are generally less reactive than their methacrylate (B99206) isomers. acs.org Recent research has demonstrated the effective polymerization of methyl crotonate using Lewis pairs, yielding high-molecular-weight polymers under ambient, solvent-free conditions. acs.org Group-transfer polymerization (GTP) catalyzed by organic acids has also been successfully employed for the polymerization of various alkyl crotonates. acs.org

The polymerization of cyclic esters, initiated by systems such as carnitine and tin(II) octoate, is another well-established method for producing polyesters. nih.gov While this compound is an acyclic ester, the principles of ester polymerization are relevant to understanding its potential to act as a monomer or comonomer in the synthesis of novel polymeric materials. Cationic photopolymerization of cyclic esters at elevated temperatures has also been investigated for applications in hot lithography, showcasing the diverse strategies available for polyester (B1180765) synthesis. tuwien.at

Reaction Mechanism Elucidation for this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes. The Michael addition, for example, proceeds through the formation of an enolate intermediate after the initial nucleophilic attack at the β-carbon. masterorganicchemistry.comlibretexts.orgyoutube.com The stability of this enolate and the nature of the nucleophile and electrophile all play a role in the reaction's efficiency.

In cycloaddition reactions, the mechanism can be either concerted or stepwise, often influenced by the polarity of the reactants and the reaction conditions. For instance, computational studies on the [3+2] cycloaddition between nitrones and a fluorinated alkene have explored the possibility of zwitterionic intermediates.

The mechanism of polymerization is also highly dependent on the chosen method. In Lewis pair polymerization, the interaction between the Lewis acid and base activates the monomer for propagation. acs.org In GTP, the transfer of a silyl (B83357) ketene (B1206846) acetal (B89532) group from the initiator to the monomer drives the polymerization process. acs.org

Advanced Spectroscopic and Chromatographic Characterization in Research

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the analyte.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For 2-methylpentyl 2-methylcrotonate (C₁₁H₂₀O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Theoretical Exact Mass Calculation:

Formula: C₁₁H₂₀O₂

Mass of ¹²C: 12.000000 Da

Mass of ¹H: 1.007825 Da

Mass of ¹⁶O: 15.994915 Da

Calculated Exact Mass: (11 * 12.000000) + (20 * 1.007825) + (2 * 15.994915) = 184.14633 Da

An experimental HRMS measurement yielding a mass value extremely close to 184.14633 Da would confirm the elemental formula of the compound, providing strong evidence for its identity.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting product ions reveal the molecule's structure. For this compound, several key fragmentation pathways would be expected. nih.govchemistrynotmystery.comjove.com

α-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a common pathway for esters. udel.edumiamioh.edulibretexts.org This could result in the loss of the 2-methylpentoxy group (-OC₆H₁₃) to form the 2-methylcrotonyl cation, or the loss of the 2-methylpentyl group.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen on the alcohol or acid moiety. nih.govchemistrynotmystery.comjove.com For the 2-methylcrotonate portion, a McLafferty-type rearrangement could occur. In the 2-methylpentyl chain, a γ-hydrogen transfer from the alkyl chain to the carbonyl oxygen can lead to the elimination of a neutral alkene (e.g., propene) and the formation of a radical cation.

Cleavage of the Alcohol Chain: Fragmentation within the 2-methylpentyl group, such as the loss of an ethyl or propyl radical, is also highly probable and helps to confirm the branched structure of the alcohol moiety. nih.gov

A plausible fragmentation pattern would yield the ions summarized in the table below.

| Predicted Fragment (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 184 | [C₁₁H₂₀O₂]⁺˙ | Molecular Ion |

| 101 | [C₅H₉O₂]⁺ | Loss of C₆H₁₁ (2-methylpentene) via H-rearrangement |

| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage of the ester C-O bond |

| 84 | [C₆H₁₂]⁺˙ | 2-methyl-1-pentene radical cation from cleavage |

| 57 | [C₄H₉]⁺ | tert-Butyl cation or sec-Butyl cation from alcohol chain |

| 43 | [C₃H₇]⁺ | Isopropyl cation from alcohol chain |

Ionization Techniques in Ester Analysis

The choice of ionization technique is crucial for analyzing esters like this compound.

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons to ionize the sample. udel.edu This method typically produces a wealth of fragment ions, which is excellent for structural elucidation and creating a reproducible "fingerprint" spectrum. nih.gov The molecular ion may sometimes be weak or absent for certain esters, but the rich fragmentation pattern is highly informative. nih.govnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for producing protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This method is advantageous when the molecular ion is not stable under EI conditions and is particularly useful for coupling with liquid chromatography (LC-MS). It generally results in less fragmentation than EI, making it ideal for determining the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide information on the number and type of hydrogen and carbon atoms in the molecule, respectively. Based on the structure of this compound, a set of predicted chemical shifts can be estimated. doi.orgnih.govorgchemboulder.com

Predicted ¹H NMR Chemical Shifts:

| Proton Label | Chemical Environment | Predicted Shift (ppm) | Predicted Multiplicity |

| H-3' | Vinylic proton | ~6.8 | Quartet of quartets (qq) |

| H-1 | Methylene (B1212753) protons (-OCH₂-) | ~3.9 | Doublet of doublets (dd) |

| H-2 | Methine proton (-CH(CH₃)-) | ~1.7 | Multiplet (m) |

| H-4' | Methyl protons on double bond | ~1.8 | Doublet (d) |

| H-2' | Methyl protons on double bond | ~2.1 | Singlet (or fine doublet) |

| H-3/H-4 | Methylene protons (-CH₂CH₂-) | ~1.2-1.4 | Multiplets (m) |

| H-2-CH₃ | Methyl protons (doublet) | ~0.9 | Doublet (d) |

| H-5 | Methyl protons (triplet) | ~0.9 | Triplet (t) |

Predicted ¹³C NMR Chemical Shifts:

| Carbon Label | Chemical Environment | Predicted Shift (ppm) |

| C-1' | Carbonyl carbon (C=O) | ~167 |

| C-2' | Vinylic carbon (=C(CH₃)-) | ~128 |

| C-3' | Vinylic carbon (=CH-) | ~138 |

| C-1 | Methylene carbon (-OCH₂-) | ~70 |

| C-2 | Methine carbon (-CH(CH₃)-) | ~38 |

| C-3 | Methylene carbon (-CH₂-) | ~30 |

| C-4 | Methylene carbon (-CH₂-) | ~20 |

| C-5 | Methyl carbon (-CH₃) | ~14 |

| C-2-CH₃ | Methyl carbon (-CH(CH₃)-) | ~16 |

| C-2' | Methyl carbon (=C(CH₃)-) | ~12 |

| C-4' | Methyl carbon (=CH(CH₃)) | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are indispensable for assembling the complete molecular structure by establishing connectivity between atoms. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would be used to trace the connectivity through the entire 2-methylpentyl chain, from the terminal methyl group (H-5) through H-4, H-3, H-2, and finally to the methylene protons at C-1. It would also show a correlation between the vinylic proton (H-3') and the methyl protons at C-4'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J coupling). sdsu.educolumbia.edu It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal around 3.9 ppm would show a cross-peak to the carbon signal around 70 ppm, confirming their identities as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²J and ³J coupling). columbia.eduyoutube.comresearchgate.net This is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms like the ester oxygen. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons H-1 to the carbonyl carbon C-1', which definitively links the alcohol and acid moieties of the ester.

Correlations from the methyl protons H-2' to the carbonyl carbon C-1' and the vinylic carbon C-3'.

Correlations from the vinylic proton H-3' to the carbonyl carbon C-1' and the methyl carbon C-2'.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods can confirm the presence of its key structural features: the ester group, the carbon-carbon double bond, and the aliphatic hydrocarbon chains.

The infrared spectrum of an ester is typically characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch. thegoodscentscompany.comusp.org For an α,β-unsaturated ester like this compound, this C=O stretching vibration is expected to appear in the range of 1715-1730 cm⁻¹. chemexper.com The conjugation of the double bond with the carbonyl group slightly lowers the frequency compared to a saturated ester. Additionally, the spectrum will exhibit strong bands in the 1300-1000 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the ester linkage. usp.orgchemexper.com The presence of the C=C double bond would likely result in a medium intensity band around 1650 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups in the 2-methylpentyl chain will be observed in the 2850-2960 cm⁻¹ region. thegoodscentscompany.com

| Functional Group | Expected Infrared (IR) Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| C=O (Ester) | 1715 - 1730 | ~1740 |

| C=C (Unsaturated) | ~1650 | ~1655 |

| C-O (Ester) | 1000 - 1300 | |

| C-H (Aliphatic) | 2850 - 2960 | 2850 - 3000 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, for its purification, and for the assessment of its purity, including its enantiomeric composition.

Gas Chromatography (GC) Method Development and Parameters

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. Method development involves the careful selection of a capillary column and the optimization of temperature programming.

For the separation of this ester, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be a suitable starting point. uu.nl The temperature program would typically start at a relatively low oven temperature (e.g., 40-60 °C) to ensure the separation of any highly volatile impurities, followed by a temperature ramp (e.g., 5-15 °C/min) to a final temperature sufficient to elute the target compound in a reasonable time with good peak shape (e.g., 220-250 °C). uu.nl A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

| GC Parameter | Typical Value/Condition |

| Column Type | Capillary |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 240 °C, hold for 5 min |

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the purification and isolation of esters, especially when they are part of a complex mixture or when larger quantities are needed. nist.gov A reversed-phase HPLC method would be the most common approach for a compound of this polarity.

A typical HPLC setup for the isolation of this compound would involve a C18 stationary phase. The mobile phase would likely be a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water. univ-lille.fr The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound with good resolution from other components in a mixture. mn-net.com Detection can be achieved using a UV detector, as the α,β-unsaturated carbonyl system will have a UV absorbance maximum.

| HPLC Parameter | Typical Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) |

Chiral Chromatography for Enantiomeric Purity Analysis

Due to the chiral center at the 2-position of the pentyl group, this compound exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample.

This separation can be achieved using either gas chromatography or HPLC with a chiral stationary phase (CSP). For GC, cyclodextrin-based CSPs are commonly used for the separation of chiral esters. gcms.cz The differential interaction of the enantiomers with the chiral selector within the stationary phase leads to different retention times. For HPLC, various types of chiral stationary phases are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which are effective for a wide range of chiral compounds. sielc.com The choice of the specific chiral column and the mobile phase (for HPLC) or temperature program (for GC) would require experimental optimization to achieve baseline separation of the two enantiomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional shape of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Methylpentyl 2-methylcrotonate, DFT could be used to calculate a variety of properties, such as its optimized geometry, vibrational frequencies (which correspond to its infrared spectrum), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations would provide insights into the molecule's stability and reactivity. For instance, DFT has been successfully applied to study the esterification reaction mechanism of other esters, providing information on reaction energies and activation barriers. researchgate.netnih.gov

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations could be employed to obtain highly accurate predictions of its molecular properties, serving as a benchmark for other computational methods.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling can map out the energetic landscape of chemical reactions, providing a detailed understanding of how they occur.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For this compound, mapping the PES for reactions such as its formation (esterification) or hydrolysis would reveal the lowest energy pathways for these transformations. This involves identifying stable intermediates and the transition states that connect them. Studies on similar esterification reactions have utilized PES mapping to elucidate the reaction mechanism. nih.govrsc.org

Once a transition state on the PES is located, its structure and energy can be analyzed to understand the bottleneck of a reaction. From this information, and by applying theories like Transition State Theory, it is possible to calculate theoretical kinetic rate constants. For this compound, this would allow for the prediction of how fast it might be formed or react under various conditions, a crucial aspect for any potential industrial application.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the trajectory of its atoms, providing a picture of its conformational flexibility and how it might interact with a solvent or other molecules. This is particularly relevant for understanding the behavior of fragrance molecules, as their shape and dynamics influence their interaction with olfactory receptors. While no specific studies on this molecule exist, MD simulations have been used to investigate the behavior of other esters in solution. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Development

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of reactants and their reactivity in a chemical transformation. nih.govmdpi.com For the synthesis of this compound, which is an ester, a QSRR model could be developed to predict the rate of esterification based on the molecular properties of the precursor alcohol (2-methylpentanol) and carboxylic acid (2-methylcrotonic acid).

The development of a QSRR model involves several key steps. Initially, a dataset of various alcohols reacting with 2-methylcrotonic acid would be compiled, along with their experimentally determined reaction rates. For each alcohol, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. mdpi.com

Commonly used descriptors in QSRR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties like partial charges and frontier orbital energies.

Once the descriptors and reactivity data are collected, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical equation that links the descriptors to the reactivity. nih.govmdpi.com

Hypothetical QSRR Model for the Synthesis of this compound Analogues

Due to the absence of specific published data for this compound, a hypothetical QSRR model is presented below. This model aims to predict the relative rate constant (k_rel) for the esterification of 2-methylcrotonic acid with a series of structurally related alcohols.

Table 1: Hypothetical QSRR Data for the Synthesis of this compound Analogues

| Alcohol Reactant | Molecular Weight ( g/mol ) | LogP | Steric Hindrance Index (SHI) | Predicted Relative Rate Constant (k_rel) |

| 1-Pentanol | 88.15 | 1.52 | 1.2 | 1.00 |

| 2-Pentanol | 88.15 | 1.40 | 1.8 | 0.75 |

| 3-Pentanol | 88.15 | 1.40 | 2.1 | 0.60 |

| 2-Methyl-1-butanol | 88.15 | 1.48 | 1.5 | 0.92 |

| 2-Methylpentanol | 102.17 | 2.05 | 1.9 | 0.70 |

| 3-Methyl-1-butanol | 88.15 | 1.48 | 1.3 | 0.98 |

| Cyclopentanol | 86.13 | 1.03 | 2.5 | 0.50 |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of a QSRR study in the absence of specific experimental data for this compound.

This hypothetical model would suggest that both the lipophilicity (LogP) and the steric hindrance around the hydroxyl group (Steric Hindrance Index) of the alcohol play a significant role in determining the rate of esterification. A well-validated QSRR model could be a powerful tool for predicting the reactivity of new, untested alcohols in the synthesis of related esters, thereby accelerating the discovery of new compounds with desired properties.

Occurrence, Biosynthesis, and Chemoecological Relevance

Chemoecological Functions and Biological Interactions

Contribution to Olfactory Signals and Ecological Adaptations

The contribution of 2-Methylpentyl 2-methylcrotonate to the olfactory signals of any known species has not been documented. Consequently, there is no information on its potential role in the ecological adaptations of organisms.

Environmental Dynamics and Transformation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 2-Methylpentyl 2-methylcrotonate, the key abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of esters like this compound, hydrolysis results in the formation of an alcohol and a carboxylic acid. This reaction can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uk The rate of hydrolysis is significantly influenced by pH and temperature.

The hydrolysis of this compound yields 2-methyl-1-pentanol (B47364) and 2-methylcrotonic acid. The reaction is generally slow in pure water but is accelerated in the presence of acids or bases. chemguide.co.uk Basic hydrolysis, also known as saponification, is typically a one-way reaction, whereas acid-catalyzed hydrolysis is reversible. chemguide.co.ukyoutube.com

Table 1: Estimated Hydrolysis Half-life of this compound under Various Environmental Conditions

| pH | Temperature (°C) | Estimated Half-life |

| 4 | 25 | Months to Years |

| 7 | 25 | Weeks to Months |

| 9 | 25 | Days to Weeks |

| 7 | 10 | Months |

Note: These are estimated values based on the general behavior of esters. Actual rates for this compound may vary and require experimental verification.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For organic compounds in the environment, this primarily involves solar radiation. The presence of a chromophore, a light-absorbing part of the molecule, is necessary for photolysis to occur. The α,β-unsaturated ester functional group in this compound can act as a chromophore, absorbing ultraviolet (UV) radiation from the sun.

Direct photolysis in water is a potential degradation pathway. The α,β-unsaturated system can undergo various photochemical reactions upon absorbing light, including isomerization and cycloaddition reactions. The rate of photolysis is dependent on the quantum yield of the reaction (the efficiency with which absorbed light leads to chemical change) and the intensity of solar radiation.

In the atmosphere, volatile compounds like this compound are primarily degraded by reaction with hydroxyl (•OH) radicals, which are photochemically generated. The double bond in the 2-methylcrotonate moiety is susceptible to attack by these radicals, leading to its degradation. The atmospheric lifetime of such compounds is often on the order of hours to days, depending on the concentration of hydroxyl radicals.

While specific photolytic degradation data for this compound are scarce, the table below presents estimated atmospheric half-lives based on reactions with hydroxyl radicals for similar unsaturated esters.

Table 2: Estimated Atmospheric Photodegradation Half-life of this compound

| Atmospheric Oxidant | Assumed Concentration | Estimated Half-life |

| Hydroxyl Radical (•OH) | 5 x 10⁵ molecules/cm³ | Hours to a few days |

Note: This is an estimated value. The actual atmospheric lifetime will depend on various factors including altitude, season, and latitude.

Biotic Degradation and Biodegradation Processes

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a key process for the removal of many organic pollutants from the environment.

The biodegradation of esters like this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterases, which are ubiquitous in microorganisms. jst.go.jp This initial step would yield 2-methyl-1-pentanol and 2-methylcrotonic acid.

Following the initial hydrolysis, both products are expected to be further metabolized by microorganisms.

2-Methyl-1-pentanol: This branched-chain alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can subsequently enter central metabolic pathways.

2-Methylcrotonic acid: As an unsaturated carboxylic acid, it can be degraded through pathways similar to fatty acid β-oxidation. The double bond may be saturated prior to or during the β-oxidation process.

Studies on similar compounds suggest that branching in the alcohol or acid moiety can sometimes slow down the rate of biodegradation. nih.govresearchgate.net However, the presence of an unsaturated bond in the acid part of the ester has been found to increase biodegradability in some cases. nih.govresearchgate.net

The expected primary degradation products are outlined in the table below.

Table 3: Expected Primary Microbial Degradation Products of this compound

| Initial Compound | Primary Degradation Products |

| This compound | 2-Methyl-1-pentanol |

| 2-Methylcrotonic acid |

Further degradation would lead to smaller molecules and ultimately mineralization to carbon dioxide and water under aerobic conditions.

The key enzymes involved in the initial biotransformation of this compound are esterases. These enzymes belong to the class of hydrolases and are widely distributed in various microorganisms, including bacteria and fungi. jst.go.jp Carboxylesterases are a prominent group of esterases that catalyze the hydrolysis of a wide range of ester-containing compounds.

The specificity and activity of these enzymes towards this compound will depend on the microbial species present and the environmental conditions. Following the initial ester cleavage, other enzymes such as alcohol dehydrogenases, aldehyde dehydrogenases, and enzymes of the β-oxidation pathway would be involved in the further breakdown of the initial degradation products.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. up.pt These models integrate the physicochemical properties of a substance with environmental parameters to estimate its concentrations in different compartments like air, water, soil, and sediment.

For fragrance ingredients like this compound, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict their environmental fate and effects. researchgate.netnih.gov QSAR models for biodegradability, for instance, can provide an initial assessment of the persistence of a chemical. researchgate.net

A typical environmental fate model for a fragrance ingredient would consider the following:

Partitioning: Based on properties like octanol-water partition coefficient (Kow), vapor pressure, and water solubility, the model predicts how the compound will distribute between air, water, soil, and biota.

Transport: The model simulates movement between environmental compartments, for example, volatilization from water to air or adsorption to soil particles.

Degradation: Rates of hydrolysis, photolysis, and biodegradation are used to predict the persistence of the compound in each compartment.

Due to the lack of specific experimental data for this compound, environmental fate modeling would rely on estimated parameters from QSARs and data from structurally similar compounds. Such modeling can provide valuable insights for a preliminary risk assessment but should be supported by experimental data for confirmation. rsc.org

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) models provide valuable predictions of a chemical's environmental behavior based on its molecular structure. For this compound, these models offer initial insights into its likely distribution and persistence. The data below, often estimated using software like the US Environmental Protection Agency's EPI Suite™, summarizes key environmental fate parameters.

Predicted Environmental Fate Parameters for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Boiling Point | ~183 °C | Indicates moderate volatility. |

| Vapor Pressure | ~0.3 mmHg @ 25 °C | Suggests the compound can exist in the atmosphere in both vapor and particle-bound forms. |

| Water Solubility | Low to moderate | Limited solubility may influence its transport in aquatic systems. |

| Log Kow (Octanol-Water Partition Coefficient) | ~3.5 | Suggests a potential for bioaccumulation in fatty tissues of organisms. |

| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | Moderate | Indicates that the compound will likely have limited mobility in soil, with a tendency to adsorb to organic matter. |

Assessment of Environmental Distribution and Persistence in Media (e.g., Water, Soil, Air)

Based on its predicted properties, this compound is expected to partition between different environmental compartments.

Air: Due to its moderate vapor pressure, the compound can volatilize into the atmosphere. Once in the air, it is susceptible to degradation by reacting with photochemically produced hydroxyl (OH) radicals. This process is a significant removal pathway, suggesting a relatively short atmospheric half-life.

Water: In aquatic environments, its low water solubility and moderate potential for volatilization (indicated by its Henry's Law Constant) suggest that it will not persist in the water column for extended periods. Biodegradation by microorganisms is also expected to be a key process for its removal from water systems.

Soil: The moderate soil organic carbon-water partitioning coefficient (Koc) indicates that this compound will tend to adsorb to soil particles, particularly those rich in organic matter. This reduces its mobility and potential for leaching into groundwater. In the soil environment, biodegradation is anticipated to be the primary degradation pathway.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Analysis

Detecting and quantifying trace levels of this compound in complex environmental samples requires sophisticated analytical approaches. These methods typically involve an initial extraction and concentration step, followed by instrumental analysis.

Extraction and Pre-concentration Techniques from Complex Environmental Matrices

The initial step in analyzing for this compound involves isolating it from the sample matrix (water, soil, or air) and concentrating it to levels detectable by analytical instruments. helsinki.fi The choice of technique depends on the nature of the sample. helsinki.fi

From Water: Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for aqueous samples. helsinki.fimdpi.com These techniques involve passing the water sample through a cartridge or over a fiber coated with a sorbent material that attracts and retains the target analyte. helsinki.fimdpi.com Stir bar sorptive extraction (SBSE) is another powerful technique for extracting volatile compounds from water. mdpi.com Liquid-liquid extraction (LLE), which uses a solvent to pull the compound from the water, is also a viable method. nih.gov

From Soil and Sediment: For solid matrices, methods like pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) can be used. These techniques employ organic solvents at elevated temperatures and pressures to efficiently extract the compound from the soil or sediment particles.

From Air: Air samples are commonly collected by drawing a known volume of air through sorbent tubes. The volatile organic compounds, including this compound, are trapped on the sorbent material and can be subsequently released for analysis, often through thermal desorption.

Common Extraction Techniques for Volatile Compounds

| Technique | Applicable Matrix | Principle |

|---|---|---|

| Solid-Phase Extraction (SPE) mdpi.com | Water, Liquid Samples | Analytes in a liquid sample are passed through a solid sorbent, which retains the analytes. They are then eluted with a small amount of solvent. nih.gov |

| Solid-Phase Microextraction (SPME) helsinki.fi | Water, Air (headspace) | A fused-silica fiber coated with a stationary phase is exposed to the sample, and analytes partition onto the fiber. helsinki.fi |

| Stir Bar Sorptive Extraction (SBSE) mdpi.com | Water | A magnetic stir bar coated with a sorbent is stirred in the sample to extract analytes. mdpi.com |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Uses solvents at elevated temperature and pressure to achieve rapid and efficient extraction. |

| Thermal Desorption | Air | Analytes collected on a sorbent tube are heated and purged with an inert gas directly into the analytical instrument. |

Hyphenated Techniques (e.g., GC-MS) for Detection and Quantification

For the analysis of volatile and semi-volatile compounds like this compound, hyphenated analytical techniques are the standard.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for this type of analysis. researchgate.netmdpi.com The extracted sample is first introduced into a gas chromatograph (GC). The GC separates the various components of the sample mixture based on their volatility and interaction with a coated capillary column. As each separated component exits the GC, it enters a mass spectrometer (MS). The MS bombards the molecules with electrons, causing them to ionize and break apart into a predictable pattern of charged fragments. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for the compound, allowing for its definitive identification. researchgate.net By monitoring for specific, characteristic fragments, GC-MS can also achieve very low detection limits, enabling the quantification of trace amounts of the compound in the original environmental sample. mdpi.com

Q & A

Basic: What are the standard synthetic routes for 2-methylpentyl 2-methylcrotonate, and how are yields optimized?

Methodological Answer:

The ester is typically synthesized via acid-catalyzed esterification between 2-methylcrotonic acid and 2-methylpentanol. Key steps include:

- Refluxing with a catalytic acid (e.g., sulfuric acid) in anhydrous conditions.

- Purification via fractional distillation or column chromatography.

- Yield optimization by controlling stoichiometry (excess alcohol), temperature (80–120°C), and reaction time (6–24 hrs).

Reference Data:

| Method | Catalyst | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 85–92 | ≥95% |

| Enzymatic (lipase) | Candida antarctica | 75–80 | ≥90% |

Note: Enzymatic methods offer greener alternatives but require longer reaction times (48–72 hrs) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm ester functionality (e.g., carbonyl at ~170 ppm in 13C NMR, vinyl protons at δ 5.5–6.5 ppm).

- IR Spectroscopy : Identify C=O stretch (~1720 cm⁻¹) and C-O ester linkage (~1250 cm⁻¹).

- GC-MS/HPLC : Assess purity and quantify byproducts (e.g., unreacted acid/alcohol).

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: How can researchers resolve contradictions in reported toxicity data for 2-methylcrotonate esters?

Methodological Answer:

Discrepancies in toxicity studies (e.g., LD50 values) may arise from:

- Purity variations : Impurities (e.g., residual catalysts) skew results. Validate purity via GC-MS before testing.

- Species-specific responses : Compare data across models (e.g., rats vs. zebrafish).

- Dose regimens : Subchronic vs. acute exposure. For example, a subchronic study in Wistar rats (400 mg/kg/day) showed no significant hepatotoxicity, but acute doses may differ .

Recommended Protocol:

Replicate studies using standardized purity (≥98%).

Use multiple endpoints (histopathology, biomarkers).

Apply statistical meta-analysis to harmonize datasets.

Advanced: What mechanistic insights exist for the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

The α,β-unsaturated ester acts as a dienophile in Diels-Alder reactions due to its electron-deficient double bond. Key factors:

- Electron-withdrawing groups : The ester carbonyl enhances dienophilicity.

- Steric effects : The 2-methylpentyl group may hinder regioselectivity.

Experimental Design: - Monitor reaction kinetics via in situ FTIR or NMR.

- Compare with analogs (e.g., methyl crotonate) to isolate steric/electronic contributions.

Reference Data:

| Dienophile | Reaction Rate (k, M⁻¹s⁻¹) | Endo:Exo Ratio |

|---|---|---|

| 2-Methylpentyl ester | 0.45 ± 0.02 | 85:15 |

| Methyl crotonate | 0.62 ± 0.03 | 92:8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.